![molecular formula C16H16O2 B5667592 4-propylphenyl benzoate](/img/structure/B5667592.png)
4-propylphenyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of 4-propylphenyl benzoate and its derivatives involves various chemical reactions, including condensation, esterification, and catalyzed coupling processes. Studies have detailed the synthesis of related compounds through reactions like the Steglich esterification and Suzuki Miyaura reaction, employing palladium catalysis for C-C coupling and exploring the influence of different substituents on the benzoate moiety (Wu Juna, 2003); (Hafiz Muhammad Imran et al., 2020).
Molecular Structure Analysis
The molecular structure of 4-propylphenyl benzoate derivatives has been analyzed using techniques such as X-ray diffraction, revealing insights into their conformation and crystalline structures. These studies show that the molecules exhibit various degrees of dihedral angles and conjugated systems, contributing to their distinct properties (Wu Juna, 2003).
Scientific Research Applications
Physico-Chemical Properties in Drug Development
4-Propylphenyl benzoate and its derivatives have been studied for their physico-chemical properties, which are crucial in understanding the relationship between a drug's structure and its biological activity. These properties include lipophilicity, surface activity, and adsorbability, which are essential for quantitative structure-activity studies in drug development (Stankovicová et al., 2014).
Use in Synthesis of Herbicidal Ingredients
Compounds similar to 4-propylphenyl benzoate have been synthesized for use as herbicidal ingredients. For example, ZJ0273, a propyl benzoate derivative, is used for weed control in oilseed rape in China (Yang et al., 2008).
Role in Bacterial Degradation Processes
The bacterial degradation of compounds like 4-propylphenyl benzoate has been observed in certain bacterial strains, like Pseudomonas cepacia. These processes are essential for understanding environmental biodegradation and the fate of chemical compounds in nature (Arensdorf & Focht, 1995).
Potential Antibacterial Activity
Some derivatives of 4-propylphenyl benzoate have been synthesized and shown to exhibit antibacterial activity against various bacterial strains. These findings suggest potential uses in developing new antibacterial agents (Abdel‐Galil et al., 2018).
Applications in Liquid Crystals
Derivatives of 4-propylphenyl benzoate have been synthesized for use in liquid crystals, which have applications in electronic displays and other technologies. These compounds' mesomorphic behavior is crucial for their effectiveness in such applications (Tsai et al., 1995).
properties
IUPAC Name |
(4-propylphenyl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-6-13-9-11-15(12-10-13)18-16(17)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPDMKQCXHBKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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